An In-depth Technical Guide to Methyl 5-chloro-2-methoxynicotinate (CAS 82060-51-3)
An In-depth Technical Guide to Methyl 5-chloro-2-methoxynicotinate (CAS 82060-51-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of Methyl 5-chloro-2-methoxynicotinate, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This document consolidates available physicochemical data, outlines a detailed experimental protocol for its synthesis, and explores its known and potential biological significance.
Core Physicochemical Properties
Methyl 5-chloro-2-methoxynicotinate is a solid compound at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use and computational modeling.
| Property | Value | Source(s) |
| CAS Number | 82060-51-3 | [2] |
| Molecular Formula | C₈H₈ClNO₃ | [1] |
| Molecular Weight | 201.61 g/mol | [2] |
| Appearance | Solid | [1] |
| Boiling Point | 261 °C at 760 mmHg | Not explicitly cited |
| Melting Point | Data not available | |
| Purity | ≥98% (Commercially available) | [1] |
Spectroscopic Data
While specific spectral data is often proprietary to chemical suppliers, the expected spectroscopic characteristics can be inferred from the molecule's structure. Researchers acquiring this compound should perform their own analytical characterization (¹H NMR, ¹³C NMR, IR, and MS) to confirm identity and purity.
Synthesis of Methyl 5-chloro-2-methoxynicotinate
The primary route for the synthesis of Methyl 5-chloro-2-methoxynicotinate is through the Fischer esterification of its corresponding carboxylic acid, 5-chloro-2-methoxynicotinic acid.[3][4] This acid-catalyzed reaction is a well-established method for the preparation of esters from carboxylic acids and alcohols.[5][6]
Experimental Protocol: Fischer Esterification
This protocol details a standard laboratory procedure for the synthesis of Methyl 5-chloro-2-methoxynicotinate.
Materials:
-
5-chloro-2-methoxynicotinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Dichloromethane
-
5% aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for reflux, extraction, and distillation
Procedure:
-
Reaction Setup: In a round-bottomed flask, dissolve 5-chloro-2-methoxynicotinic acid in an excess of anhydrous methanol.[7][8]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.[8]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux.[7] Maintain the reflux for a period sufficient to drive the reaction to completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the mixture by removing excess methanol under reduced pressure.
-
Transfer the residue to a separatory funnel containing water and extract the product with dichloromethane.[8]
-
Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[8]
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the dichloromethane by rotary evaporation to yield the crude product.[8]
-
Purification: The crude Methyl 5-chloro-2-methoxynicotinate can be further purified by recrystallization or column chromatography to obtain a product of high purity.
Biological Activity and Potential Applications
Currently, there is a lack of specific data in the public domain regarding the biological activity and signaling pathways directly associated with Methyl 5-chloro-2-methoxynicotinate. However, the structural motifs present in the molecule, namely the chloro and methoxy substituted pyridine ring, are found in a variety of biologically active compounds.[9][10][11][12]
Derivatives of methoxypyridine have been investigated for a range of pharmacological activities, including as modulators of gamma-secretase. The pyridine scaffold is a common feature in many approved drugs.[4] The presence of chloro and methoxy groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.
Given its structure, Methyl 5-chloro-2-methoxynicotinate serves as a valuable building block for the synthesis of more complex molecules for biological screening. Further research, including in silico predictions and in vitro screening, is warranted to elucidate its potential therapeutic applications.[13][14]
Conclusion
Methyl 5-chloro-2-methoxynicotinate is a readily synthesizable compound with physicochemical properties that make it an attractive scaffold for further chemical exploration. While direct biological data is currently limited, its structural features suggest potential for the development of novel therapeutic agents. This guide provides a foundational resource for researchers interested in utilizing this compound in their drug discovery and development endeavors.
References
- 1. Methyl 5-chloro-2-methoxynicotinate | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. Methyl 5-chloro-2-methoxynicotinate synthesis - chemicalbook [chemicalbook.com]
- 4. 5-CHLORO-2-METHOXYNICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. cerritos.edu [cerritos.edu]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Promising anticonvulsant and/or analgesic compounds among 5-chloro-2- or 5-chloro-4-methyl derivatives of xanthone coupled to aminoalkanol moieties-Design, synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, <i>in-silico</i>, and <i>in-vitro</i> study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]
- 14. Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis | ToxStrategies [toxstrategies.com]
